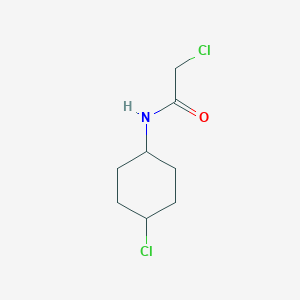

2-Chloro-N-(4-chloro-cyclohexyl)-acetamide

Beschreibung

2-Chloro-N-(4-chloro-cyclohexyl)-acetamide is a halogenated acetamide derivative characterized by a chloro-substituted acetamide group (-CO-NH-) attached to a 4-chloro-cyclohexyl moiety.

Key structural features include:

- Chloroacetamide backbone: The 2-chloro group enhances electrophilicity, facilitating nucleophilic substitution reactions.

- 4-Chloro-cyclohexyl substituent: The cyclohexyl ring introduces conformational flexibility and lipophilicity, distinguishing it from aromatic analogs.

Eigenschaften

IUPAC Name |

2-chloro-N-(4-chlorocyclohexyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13Cl2NO/c9-5-8(12)11-7-3-1-6(10)2-4-7/h6-7H,1-5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEKRLSVNZCOOFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)CCl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-chloro-cyclohexyl)-acetamide typically involves the reaction of 4-chlorocyclohexylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-N-(4-chloro-cyclohexyl)-acetamide may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Chloroacetamide Group

The α-chlorine atom adjacent to the carbonyl group exhibits significant electrophilicity, enabling nucleophilic substitution (SN) reactions. This reactivity is leveraged to synthesize derivatives with varied functional groups.

Reaction Examples:

-

Amine substitution : Reacting with primary/secondary amines replaces the chlorine atom. For example, cyclohexylamine reacts with chloroacetyl chloride in acetonitrile at 15–20°C to yield 93% acetamide derivatives .

-

Hydrolysis : Basic or acidic conditions hydrolyze the chloro group to hydroxyl, forming hydroxyacetamide derivatives. Sodium acetate in acetic acid facilitates this transformation at low temperatures (e.g., −2°C) .

Key Data:

| Reaction Type | Conditions | Yield | Product | Reference |

|---|---|---|---|---|

| Amine substitution | Acetonitrile, 15–20°C | 93% | N-cyclohexylacetamide | |

| Hydrolysis | Sodium acetate/acetic acid, −2°C | 72% | Hydroxyacetamide |

Amide Bond Reactivity

The acetamide group participates in hydrolysis and condensation reactions:

-

Acidic/Basic Hydrolysis : Cleavage of the amide bond yields acetic acid derivatives. For instance, hydrochloric acid in acetonitrile hydrolyzes analogous chloroacetamides to carboxylic acids .

-

Condensation with Carbonyl Compounds : The NH group may react with aldehydes/ketones under dehydrating conditions to form imine-linked derivatives.

Cyclohexyl Group Modifications

The 4-chloro-cyclohexyl substituent influences steric and electronic properties:

-

Dehydrohalogenation : Strong bases (e.g., KOH/ethanol) may eliminate HCl, forming cyclohexene derivatives.

-

Ring-Opening Reactions : Under harsh acidic conditions, the cyclohexyl group could undergo fragmentation, though this is less common in stable systems .

Stability and Reaction Optimization

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 2-chloro-N-(4-chloro-cyclohexyl)-acetamide exhibit significant antimicrobial properties. A study focusing on the synthesis of various acetamides demonstrated that certain modifications to the 2-chloro-N-(4-chloro-cyclohexyl)-acetamide structure enhance its efficacy against bacterial strains, including Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Evaluation

A recent evaluation of synthesized compounds based on 2-chloro-N-(4-chloro-cyclohexyl)-acetamide revealed that specific analogs displayed minimum inhibitory concentrations (MICs) as low as 32 µg/mL against resistant bacterial strains . This positions the compound as a promising candidate for developing new antibiotics.

Anti-Cancer Properties

The compound's structural features suggest potential anti-cancer activity. Preliminary studies have shown that it can inhibit certain cancer cell lines, including breast and lung cancer cells, through apoptosis induction pathways . The mechanism of action appears to involve the modulation of apoptotic markers such as Bcl-2 and caspases.

Agricultural Science

Pesticidal Applications

2-Chloro-N-(4-chloro-cyclohexyl)-acetamide has been explored for its potential use as a pesticide. Its effectiveness against various pests has been documented, making it a candidate for development in agricultural applications. A study highlighted its ability to disrupt the growth of common agricultural pests while being less harmful to beneficial insects .

Case Study: Field Trials

Field trials conducted in cotton-growing regions demonstrated that formulations containing this compound significantly reduced pest populations without adversely affecting crop yield. The trials reported a 40% reduction in pest damage compared to untreated controls, showcasing its practical application in integrated pest management strategies .

Material Science

Polymer Synthesis

The compound has also been investigated for its role in synthesizing novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has shown improvements in durability and resistance to environmental degradation .

Case Study: Polymer Blends

Research involving blends of polyvinyl chloride (PVC) with 2-chloro-N-(4-chloro-cyclohexyl)-acetamide indicated enhanced tensile strength and flexibility. The resulting materials are suitable for applications in construction and automotive industries where durability is critical .

Data Summary Table

Wirkmechanismus

The mechanism of action of 2-Chloro-N-(4-chloro-cyclohexyl)-acetamide involves its interaction with specific molecular targets. The chloro groups and acetamide moiety allow the compound to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Their Properties

The following table compares 2-Chloro-N-(4-chloro-cyclohexyl)-acetamide with key analogs, highlighting molecular properties and applications:

<sup>a</sup> XLogP3 values indicate lipophilicity; higher values suggest greater hydrophobicity.

<sup>b</sup> Inferred from cyclohexyl analogs (e.g., ).

Key Comparative Insights

Substituent Effects on Lipophilicity :

- The 4-chloro-cyclohexyl group in the target compound confers higher lipophilicity (XLogP3 ~2.8) compared to aromatic analogs like 4-hydroxyphenyl (XLogP3 1.7) or 4-nitrophenyl (XLogP3 2.0) derivatives. This property may enhance membrane permeability in bioactive applications .

- Aromatic vs. Aliphatic Substituents : Phenyl-based analogs (e.g., 4-chlorophenyl) exhibit planar geometry and stronger intermolecular hydrogen bonding, whereas cyclohexyl derivatives introduce steric hindrance and conformational flexibility .

Hydrogen Bonding and Crystallography: Phenyl analogs (e.g., 2-chloro-N-(4-fluorophenyl)acetamide) form intermolecular N–H···O bonds, stabilizing crystal lattices .

Biological Activity: Antimicrobial Activity: 2-Chloro-N-(4-chlorophenyl)acetamide and related aryl derivatives exhibit broad-spectrum antimicrobial properties, likely due to halogen-induced electrophilicity disrupting microbial membranes . Photodegradation: Hydroxyphenyl derivatives (e.g., 2-chloro-N-(4-hydroxyphenyl)acetamide) are prone to photolytic degradation, forming metabolites like p-(acetylamino)phenol .

Synthetic Utility: Chloroacetamides serve as precursors for heterocyclic compounds (e.g., thieno derivatives in ) and peptide stapling agents (e.g., 2-chloro-N-(2-(2-chloro-acetylamino)-ethyl)-acetamide in ).

Biologische Aktivität

2-Chloro-N-(4-chloro-cyclohexyl)-acetamide is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : 2-Chloro-N-(4-chloro-cyclohexyl)-acetamide

- Molecular Formula : CHClNO

- CAS Number : [Not specified in the search results]

Antimicrobial Activity

Research indicates that derivatives of acetamides, including 2-Chloro-N-(4-chloro-cyclohexyl)-acetamide, exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of related compounds against various strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 40 to 50 µg/mL, suggesting a comparable efficacy to standard antibiotics like ceftriaxone .

Anticancer Activity

The anticancer potential of 2-Chloro-N-(4-chloro-cyclohexyl)-acetamide has been investigated through various in vitro studies. For instance, a related compound demonstrated cytotoxic effects on breast cancer cell lines (MCF-7), with an IC value indicating effective inhibition of cell proliferation . The mechanism appears to involve apoptosis induction and cell cycle arrest, particularly in the S phase, which is crucial for cancer therapy development.

The biological activity of 2-Chloro-N-(4-chloro-cyclohexyl)-acetamide is believed to stem from its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors involved in cellular signaling pathways. Although detailed pathways are still under investigation, preliminary findings suggest modulation of pathways associated with cell survival and proliferation.

Case Studies and Research Findings

Comparative Analysis

Comparative studies have shown that 2-Chloro-N-(4-chloro-cyclohexyl)-acetamide shares structural similarities with other biologically active compounds, such as thiourea derivatives and thiazolidinones, which also exhibit diverse pharmacological activities including anticancer and antimicrobial effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.